4-[(E)-(2-{2-[(3,4-dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl benzoate
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Overview
Description
4-[(E)-(2-{2-[(3,4-dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl benzoate is a complex organic compound characterized by its unique structure, which includes a benzoate ester, a hydrazone linkage, and a dimethoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-{2-[(3,4-dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl benzoate typically involves multiple steps:
Formation of the Hydrazone: The initial step involves the reaction of 3,4-dimethoxybenzoyl chloride with hydrazine to form the corresponding hydrazone.
Acylation: The hydrazone is then acylated with 2-bromoacetyl chloride to form the intermediate compound.
Condensation: The intermediate is condensed with 4-formylbenzoic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(2-{2-[(3,4-dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
4-[(E)-(2-{2-[(3,4-dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-(2-{2-[(3,4-dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl benzoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Phenyl Benzoate: Similar ester structure but lacks the hydrazone and dimethoxybenzoyl groups.
4-Methylphenyl Benzoate: Similar ester structure with a methyl group instead of the hydrazone linkage.
4-Methoxyphenyl Benzoate: Similar ester structure with a methoxy group.
Uniqueness
4-[(E)-(2-{2-[(3,4-dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity not found in simpler analogs.
Properties
Molecular Formula |
C25H23N3O6 |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(3,4-dimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C25H23N3O6/c1-32-21-13-10-19(14-22(21)33-2)24(30)26-16-23(29)28-27-15-17-8-11-20(12-9-17)34-25(31)18-6-4-3-5-7-18/h3-15H,16H2,1-2H3,(H,26,30)(H,28,29)/b27-15+ |
InChI Key |
GSGVHJIIRKMQJK-JFLMPSFJSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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